molecular formula C21H19NOS B11940450 N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-13-7

N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Cat. No.: B11940450
CAS No.: 853348-13-7
M. Wt: 333.4 g/mol
InChI Key: NRZJVQLJKJENIS-OUKQBFOZSA-N
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Description

N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a propenamide backbone with ethylphenyl and phenylthienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the reaction of 2-ethylphenylamine with 3-(4-phenyl-2-thienyl)-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-Ethylphenyl)-3-(4-methyl-2-thienyl)-2-propenamide

Uniqueness

N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the phenylthienyl moiety can affect its interaction with molecular targets and its overall stability.

Properties

CAS No.

853348-13-7

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-(2-ethylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C21H19NOS/c1-2-16-8-6-7-11-20(16)22-21(23)13-12-19-14-18(15-24-19)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,22,23)/b13-12+

InChI Key

NRZJVQLJKJENIS-OUKQBFOZSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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